2-Ethoxy-4-iodopyridine
Description
Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct chemical properties, including basicity and a different reactivity profile towards electrophilic and nucleophilic substitution reactions. nih.gov Pyridine derivatives are ubiquitous in nature, forming the core structure of essential biomolecules like nicotine, and are a critical component in numerous pharmaceuticals and agrochemicals. nih.govresearchgate.net Their importance in drug discovery is underscored by their ability to improve the solubility and bioavailability of potential drug candidates. ajrconline.org The versatility of the pyridine scaffold allows for extensive functionalization, leading to a wide spectrum of biological activities. globalresearchonline.netresearchgate.net
The Role of Halogenated Pyridines as Versatile Synthetic Scaffolds
Halogenated pyridines are highly valuable intermediates in organic synthesis. eurekalert.org The presence of one or more halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitution. eurekalert.orgrsc.org These reactions enable the introduction of diverse functional groups, facilitating the construction of complex molecular architectures. eurekalert.org The position and nature of the halogen atom significantly influence the reactivity of the pyridine ring, allowing for regioselective modifications. mountainscholar.org For instance, the reactivity of different halogens can be exploited to perform sequential, site-selective functionalizations on polyhalogenated pyridines. researchgate.net This strategic approach is crucial for the efficient synthesis of highly substituted pyridine derivatives that are often difficult to prepare by other means. eurekalert.orgmountainscholar.org
Positioning of 2-Ethoxy-4-iodopyridine within Contemporary Heterocyclic Chemistry
This compound is a disubstituted pyridine derivative featuring an ethoxy group at the 2-position and an iodine atom at the 4-position. This specific arrangement of substituents makes it a particularly interesting building block in modern heterocyclic chemistry. The ethoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the pyridine ring. The iodine atom at the 4-position is a versatile functional group, readily participating in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. The differential reactivity of the C-I bond compared to other potential leaving groups allows for selective transformations.
Below is a table summarizing some key chemical properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C7H8INO |
| Molecular Weight | 249.05 g/mol |
| CAS Number | 766557-60-2 |
| Physical Form | Solid |
Note: Data for 2-Ethoxy-3-iodopyridine is included for comparison. sigmaaldrich.com
Research Scope and Strategic Objectives for Investigating this compound
The investigation of this compound is driven by several strategic objectives within the field of organic synthesis. A primary goal is to explore its full potential as a versatile building block for the synthesis of novel and complex heterocyclic compounds. This includes developing new and efficient synthetic methodologies that leverage the unique reactivity of this scaffold.
Key research objectives include:
Exploration of Cross-Coupling Reactions: Systematically investigating the participation of this compound in a wide range of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to synthesize a diverse library of 4-substituted-2-ethoxypyridines.
Development of One-Pot and Multicomponent Reactions: Designing and optimizing one-pot or multicomponent reaction sequences involving this compound to enhance synthetic efficiency and atom economy.
Synthesis of Biologically Active Molecules: Utilizing this compound as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemistry.
Investigation of Regioselectivity: Studying the regioselectivity of reactions on the pyridine ring, particularly in the context of further functionalization, to understand the directing effects of the ethoxy and iodo substituents.
By pursuing these objectives, researchers aim to expand the synthetic toolbox available to organic chemists and facilitate the discovery of new molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDPYTPLHCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735437 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363437-55-1 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Reactivity Profiles and Transformational Chemistry of 2 Ethoxy 4 Iodopyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom at the 4-position of the pyridine (B92270) ring makes 2-Ethoxy-4-iodopyridine an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and halopyridines are common substrates in this reaction. The coupling of 4-iodopyridine (B57791) derivatives with arylboronic acids typically proceeds under palladium catalysis. While specific studies focusing exclusively on this compound are not extensively documented, the general reactivity of 4-iodopyridines in Suzuki-Miyaura couplings is well-established. nih.govwikipedia.org The reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product. wikipedia.orgnrochemistry.com
The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water). nrochemistry.comyoutube.com The presence of the electron-donating ethoxy group at the 2-position is expected to slightly increase the electron density of the pyridine ring, which could influence the rate of oxidative addition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90 | Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | High |
Note: This table represents typical conditions for 4-iodopyridine derivatives and serves as a likely model for the reactivity of this compound.
Beyond Suzuki-Miyaura coupling, the iodo-group at the 4-position of this compound allows for its participation in a variety of other palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing diverse aryl and other unsaturated moieties at this position. The general order of reactivity for halogens in these palladium-catalyzed couplings is I > Br > Cl > F, making the iodo-substituent highly reactive. libretexts.org
Common palladium-catalyzed reactions applicable to this compound include:
Heck Reaction: This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. slideshare.net
Sonogashira Coupling: This coupling with a terminal alkyne, co-catalyzed by palladium and copper, would yield a 4-alkynyl-2-ethoxypyridine derivative. fiveable.me
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling this compound with a primary or secondary amine. organic-chemistry.org
Besides palladium-catalyzed reactions, other transition metals can be employed for the alkylation and arylation of the pyridine ring. A notable approach involves the direct C-H functionalization of pyridines, which can be achieved through various catalytic systems. However, for a pre-functionalized substrate like this compound, reactions targeting the C-I bond are more common.
An alternative strategy for the functionalization of the 4-position of pyridines is through metalation. For instance, treatment of a pyridine derivative with a strong base like butylsodium can generate a 4-sodiopyridine, which can then undergo alkylation with primary alkyl halides or, after transmetalation to a zinc species, participate in a Negishi cross-coupling with aryl halides. researchgate.net This approach offers a pathway for introducing alkyl and aryl groups at the C4 position without relying on palladium catalysis for the C-C bond formation. researchgate.netnih.gov
Nucleophilic Substitution Patterns
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions. The presence of a good leaving group, such as iodine, at the 4-position of this compound makes this position susceptible to nucleophilic attack.
In this compound, the primary site for nucleophilic attack is the 4-position, leading to the displacement of the iodide ion. The electron-donating ethoxy group at the 2-position can influence the regioselectivity, but the excellent leaving group ability of iodine generally directs the substitution to the 4-position.
Studies on the nucleophilic substitution of halopyridines have shown that various nucleophiles can effectively displace the halogen. For instance, 4-iodopyridine reacts with a range of sulfur, oxygen, and carbon nucleophiles to yield the corresponding 4-substituted pyridines. sci-hub.se The reactions are often facilitated by microwave heating, which can dramatically reduce reaction times. sci-hub.setandfonline.com
Table 2: Nucleophilic Substitution Reactions of 4-Iodopyridine with Various Nucleophiles
| Entry | Nucleophile | Reagent | Solvent | Product |
| 1 | S-centered | PhSNa | NMP | 4-(Phenylthio)pyridine |
| 2 | S-centered | MeSNa | NMP | 4-(Methylthio)pyridine |
| 3 | O-centered | PhCH₂OH | NMP | 4-(Benzyloxy)pyridine |
| 4 | O-centered | PhONa | DMSO | 4-Phenoxypyridine |
| 5 | N-centered | Piperidine (B6355638) | NMP | 4-(Piperidin-1-yl)pyridine |
| 6 | C-centered | PhCH₂CN | NMP | 4-(Phenyl(pyridin-4-yl)methyl)cyanide |
Data adapted from studies on 4-iodopyridine, which are expected to be representative for this compound. sci-hub.se
In systems with multiple halogen substituents, the regioselectivity of nucleophilic attack can be governed by the principle of hard and soft acids and bases (HSAB). For example, in 2,3,5,6-tetrachloro-4-iodopyridine, "soft" nucleophiles like those centered on sulfur tend to attack the "softer" C4 position, displacing the iodide. In contrast, "hard" nucleophiles, such as those centered on oxygen and nitrogen, have been observed to attack the "harder" C2 position, displacing a chloride. orgchemres.org For this compound, with only one halogen, the substitution is expected to occur exclusively at the 4-position.
In nucleophilic aromatic substitution reactions on halopyridines, the nature of the halogen atom significantly influences the reaction rate. The reactivity of the halogens as leaving groups generally follows the order I > Br > Cl > F. sci-hub.se This trend is attributed to the C-X bond strength, with the C-I bond being the weakest and therefore the easiest to break.
For S-centered nucleophiles, the rate of substitution on 2-halopyridines decreases in the order of I > Br > Cl > F. sci-hub.se This is consistent with the C-X bond strength being the determining factor. However, for some O-centered nucleophiles, the reactivity order can be reversed (F > Cl > Br > I). sci-hub.se This is explained by the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack by a "hard" nucleophile in what can be considered a charge-controlled reaction. sci-hub.se
Given that iodine is the best leaving group among the halogens in most SNAr reactions, in a hypothetical this compound derivative also containing another halogen at a different position, the iodine would be preferentially displaced by most nucleophiles.
Electrophilic Aromatic Substitution Potentials and Limitations of this compound
The susceptibility of an aromatic ring to electrophilic aromatic substitution (SEAr) is fundamentally governed by its electron density. In the case of this compound, the reaction's feasibility is influenced by a combination of activating and deactivating factors.
The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), rendering it significantly less reactive towards electrophiles. The high electronegativity of the nitrogen atom withdraws electron density from the ring carbons. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring to electrophilic attack.
However, the 2-ethoxy group serves as an activating substituent. Through the +R (resonance) effect, the oxygen atom's lone pairs can donate electron density to the pyridine ring, partially counteracting the deactivating effects of the nitrogen atom. This activation is typically directed towards the ortho and para positions. In this compound, the positions ortho to the ethoxy group are C3 and the nitrogen atom, while the para position is C5. Therefore, electrophilic attack would be preferentially directed to the C3 and C5 positions.
Despite this activation, significant limitations persist. The Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings, as the Lewis acid catalysts (e.g., AlCl3) coordinate strongly with the basic nitrogen atom, leading to enhanced deactivation. For other SEAr reactions like halogenation and nitration, harsh conditions are typically necessary, which can lead to low yields and side reactions.
A critical limitation in the electrophilic substitution of this compound is the potential for ipso-substitution, where the incoming electrophile displaces the iodine atom at the C4 position. This phenomenon, known as "nitrodeiodination" in the context of nitration, has been observed in other iodinated aromatic compounds, such as iodoanisoles. The stability of the leaving group and the nature of the reaction intermediate can favor this pathway over the typical C-H substitution.
To overcome the inherent low reactivity of the pyridine nucleus, one common strategy is the conversion of the pyridine to its N-oxide. Pyridine N-oxides are significantly more reactive towards electrophilic substitution because the exocyclic oxygen atom can donate electron density into the ring, activating the C2, C4, and C6 positions for attack.
| Reaction | Typical Electrophile/Reagent | Expected Product(s) for this compound | Potential Limitations & Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 2-Ethoxy-4-iodo-3-nitropyridine and/or 2-Ethoxy-4-iodo-5-nitropyridine | Requires harsh conditions. Risk of ring oxidation and low yields. Potential for ipso-substitution to yield 2-Ethoxy-4-nitropyridine. |
| Bromination | Br2/FeBr3 or NBS | 2-Ethoxy-3-bromo-4-iodopyridine and/or 2-Ethoxy-5-bromo-4-iodopyridine | Lewis acid catalysis is often problematic. Reaction may require high temperatures. |
| Sulfonation | Fuming H2SO4 (SO3) | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid | Extremely harsh conditions required; often results in low yields or decomposition. |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl3 or RCl/AlCl3 | Generally not successful | Strong complexation of the Lewis acid with the pyridine nitrogen deactivates the ring. |
Disclaimer: The data in this table is illustrative of general reactivity patterns for substituted pyridines and does not represent experimentally verified results for this compound due to a lack of specific published literature.
Radical-Mediated Functionalizations and Dearomatization-Rearomatization Pathways
Radical reactions offer an alternative avenue for the functionalization of pyridine rings, often complementing the limitations of electrophilic substitutions. For electron-deficient heterocycles like pyridine, radical additions are a powerful tool for forming C-C bonds, most notably through reactions like the Minisci reaction.
Direct radical functionalization of this compound would likely proceed through a dearomatization-rearomatization pathway. The process typically involves the addition of a radical species to the electron-deficient pyridine ring, generating a stabilized radical intermediate (a pyridinyl radical). This intermediate can then be oxidized to a pyridinium cation, which subsequently loses a proton to rearomatize, yielding the substituted pyridine product.
Activation of the pyridine ring is often employed to enhance its reactivity towards radical attack. This can be achieved by N-alkylation or N-acylation to form a pyridinium salt, which is significantly more electron-deficient and thus a better radical acceptor. For instance, the formation of an N-methoxypyridinium salt from the parent pyridine allows for efficient monoalkylation with alkyl radicals. The radical adds to the C2 or C4 position of the pyridinium ring, and subsequent steps lead to the rearomatized alkylated pyridine.
In the context of this compound, radical attack would be expected to occur at the positions with the lowest electron density, which are typically the C2, C4, and C6 positions. However, the existing substituents will influence the regioselectivity. The C4-iodo substituent could potentially be displaced if the radical addition occurs at that position, or the C-I bond itself could be a site for radical generation under specific conditions (e.g., photolysis or with radical initiators), although this is less common for iodoarenes compared to bromo- or chloro-derivatives in Minisci-type reactions.
Dearomatization can also be a synthetic goal in itself, providing access to highly functionalized piperidine and dihydropyridine (B1217469) scaffolds, which are prevalent in pharmaceuticals. Strategies often involve the activation of the pyridine followed by a nucleophilic or radical-mediated addition, leading to a stable dearomatized product. Subsequent re-aromatization can be triggered by an oxidant, providing a pathway to functionalized pyridines that might be inaccessible through direct substitution. For example, a copper-hydride catalyzed dearomatization of pyridines with styrenes, followed by aerobic oxidation, yields C4-functionalized pyridines through a dearomatization-rearomatization sequence.
| Reaction Type | Radical Source/Reagents | General Mechanism Pathway | Potential Outcome for this compound |
|---|---|---|---|
| Minisci-type Alkylation | Alkyl Carboxylic Acids, AgNO3, (NH4)2S2O8 | Radical addition to protonated pyridine -> Radical Cation -> Deprotonation -> Rearomatization | Alkylation at C3, C5, or C6 positions. C-I bond is generally stable under these conditions. |
| Functionalization via N-Oxide | Acyl radical precursors, Benzoyl Peroxide | Radical addition to N-oxide -> Rearomatization | Functionalization at C6 position is likely, given steric hindrance at C2 and the presence of iodine at C4. |
| Alkylation of N-Alkoxypyridinium Salt | Alkenes + Catecholborane, DTBHN (initiator) | Radical addition to pyridinium -> Radical Cation -> Rearomatization | Alkylation at C6. This method shows high regioselectivity for the position para to the nitrogen. |
| Dearomatization-Oxidation | CuH catalyst, Styrene; followed by air oxidation | Dearomative addition of nucleophile -> Oxidation of dihydropyridine intermediate -> Rearomatization | C4-functionalization with potential loss of iodine, or functionalization at other positions depending on directing effects. |
Disclaimer: The data in this table is illustrative of general reactivity patterns for substituted pyridines and does not represent experimentally verified results for this compound due to a lack of specific published literature.
Iv. Spectroscopic Characterization and Computational Elucidation of 2 Ethoxy 4 Iodopyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-Ethoxy-4-iodopyridine, the protons on the pyridine (B92270) ring are expected to appear as distinct signals due to their different chemical environments. The proton at the 6-position, being adjacent to the nitrogen atom, would likely be the most deshielded and appear at the highest chemical shift. The protons at the 3 and 5-positions would also have characteristic shifts influenced by the adjacent iodo and ethoxy groups. The ethoxy group would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a typical ethyl group pattern.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 6.8 - 7.2 | Doublet |
| H-5 | 7.8 - 8.2 | Doublet |
| H-6 | 8.0 - 8.4 | Singlet |
| -OCH₂CH₃ | 4.2 - 4.6 | Quartet |
| -OCH₂CH₃ | 1.3 - 1.6 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbon atom attached to the iodine (C-4) would be significantly influenced by the heavy atom effect, leading to a characteristic chemical shift. The carbon atom bonded to the ethoxy group (C-2) and the other pyridine ring carbons (C-3, C-5, C-6) would also have distinct resonances. The two carbons of the ethoxy group would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 165 |
| C-3 | 110 - 115 |
| C-4 | 90 - 95 |
| C-5 | 150 - 155 |
| C-6 | 145 - 150 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 18 |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of the molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the pyridine ring and the ethoxy group, C-O stretching of the ether linkage, and C-N stretching of the pyridine ring. The C-I stretching vibration would appear in the far-infrared region.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds are often more intense in the Raman spectrum. For this compound, the symmetric breathing mode of the pyridine ring would be a prominent feature.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |
| C=N Stretch | 1580 - 1620 | FT-IR, FT-Raman |
| C=C Stretch (ring) | 1400 - 1600 | FT-IR, FT-Raman |
| C-O Stretch | 1200 - 1300 | FT-IR |
| C-I Stretch | 500 - 600 | FT-IR, FT-Raman |
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the iodine atom, and cleavage of the pyridine ring, providing further structural confirmation.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations serve as a powerful tool for understanding the molecular properties of compounds like this compound at an electronic level. These theoretical models can predict geometric structures, electronic distributions, and reactivity, offering insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for main group elements and a larger basis set with effective core potentials for iodine), would be employed to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key structural parameters.
A hypothetical geometry optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(4)-I | ~2.08 |
| C(2)-O | ~1.35 |
| O-C(ethyl) | ~1.44 |
| N(1)-C(2) | ~1.34 |
| **Bond Angles (°) ** | |
| C(3)-C(4)-C(5) | ~118.0 |
| I-C(4)-C(3) | ~121.0 |
| C(2)-O-C(ethyl) | ~117.5 |
| Dihedral Angles (°) | |
| C(3)-C(2)-O-C(ethyl) | ~0.0 or 180.0 |
Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical for understanding chemical behavior.
For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atom of the ethoxy group, indicating its nucleophilic character. The LUMO would be expected to have significant contributions from the C-I bond's antibonding orbital (σ*), making the carbon at position 4 an electrophilic site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are for illustrative purposes only.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating ability; potential site for electrophilic attack. |
| LUMO | -1.2 | Indicates electron-accepting ability; potential site for nucleophilic attack. |
| Egap (LUMO-HOMO) | 5.3 | Correlates with chemical reactivity and stability. |
Mechanistic Pathways and Transition State Analysis in Reactions involving this compound
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state (TS) structures and energies. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, DFT can be used to map out the potential energy surface.
A computational study on a related compound, 2-ethoxy-3,5-dinitropyridine, revealed that its SNAr reaction with piperidine (B6355638) proceeds through a Meisenheimer complex intermediate. researchgate.net A similar approach for this compound would involve locating the transition state for the nucleophilic attack at the C4 position and calculating the activation energy barrier. This barrier height is a key determinant of the reaction rate. Analysis of the TS structure would reveal the bond-forming and bond-breaking processes occurring at the peak of the energy profile.
Analysis of Non-covalent Interactions, including Halogen Bonding and Hydrogen Bonding
Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. The iodine atom in this compound can act as a halogen bond (XB) donor. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of another pyridine molecule. acs.orgmdpi.com
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these interactions. acs.org For this compound, calculations could quantify the strength of potential C-I···N halogen bonds in dimers or larger aggregates. Similarly, the potential for hydrogen bonding involving the ethoxy group or ring hydrogens could be assessed. These studies are vital for predicting and understanding the solid-state packing and crystal structure of the compound. Studies on related halopyridine complexes have shown that these interactions are significant and can be modulated by substituents on the pyridine ring. nih.govacs.org
V. Applications and Functional Utility of 2 Ethoxy 4 Iodopyridine in Complex Chemical Synthesis
2-Ethoxy-4-iodopyridine as a Key Building Block in Multi-Step Organic Syntheses
Substituted iodopyridines are generally valuable in multi-step organic syntheses due to the reactivity of the carbon-iodine bond, which facilitates cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The ethoxy group at the 2-position can also influence the electronic properties and reactivity of the pyridine (B92270) ring. However, specific, documented examples of multi-step syntheses where this compound serves as a crucial starting material or intermediate are not readily found in the surveyed literature. General principles of organic synthesis suggest its potential utility, but concrete case studies are not available.
Precursor for Biologically Active Molecules and Medicinal Chemistry Targets
The pyridine scaffold is a common feature in many biologically active molecules and pharmaceuticals, including various inhibitors of kinases. The structural motif of 2-alkoxypyridines is present in a range of compounds investigated in medicinal chemistry. Nevertheless, a direct link between this compound as a specific precursor and the synthesis of named, biologically active molecules or medicinal chemistry targets is not explicitly detailed in the available research. While patents exist for broad classes of pyridine compounds as kinase inhibitors, the specific contribution or pathway involving this compound is not specified.
Role in the Construction of Advanced Organic Materials
Pyridine-containing molecules are utilized in the development of advanced organic materials, such as organic light-emitting diodes (OLEDs) and other functional materials, owing to their electronic and photophysical properties. The introduction of iodo- and ethoxy- substituents can modulate these properties. However, there is a lack of specific studies or patents that describe the use of this compound in the synthesis of such advanced organic materials. The potential application remains theoretical without documented examples.
Strategic Intermediate for Scaffold Diversity and Combinatorial Library Synthesis
The concept of using functionalized building blocks to generate diverse molecular scaffolds and for the creation of combinatorial libraries is a cornerstone of modern drug discovery. The dual functionality of this compound (an ethoxy group and an iodine atom on a pyridine ring) makes it a theoretically attractive candidate for such endeavors. It could potentially be used to create a variety of derivatives for high-throughput screening. However, the actual application of this compound as a strategic intermediate for generating scaffold diversity or in the synthesis of a combinatorial library is not documented in the accessible scientific literature.
Vi. Mechanistic Studies and Structure Reactivity Relationships in 2 Ethoxy 4 Iodopyridine Chemistry
Electronic and Steric Influences of the Ethoxy and Iodo Substituents on Pyridine (B92270) Ring Reactivity
The chemical behavior of the 2-ethoxy-4-iodopyridine molecule is a direct consequence of the electronic and steric effects exerted by the ethoxy and iodo groups on the pyridine ring. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), a result of the greater electronegativity of the nitrogen atom. This electron deficiency is not uniform, with the α (2- and 6-) and γ (4-) positions being the most electron-poor and, therefore, most susceptible to nucleophilic attack. nih.govimperial.ac.uk
The steric bulk of the ethoxy group at the 2-position can also play a significant role in directing the approach of reagents. This steric hindrance can disfavor reactions at the adjacent 3-position and potentially influence the conformation of the molecule, which in turn can affect reactivity at other sites.
Note: Hammett constants are for substituents on a benzene ring and serve as an approximation for the pyridine system.
Rationalizing Regioselectivity in Functionalization Reactions of this compound
Regioselectivity in the functionalization of this compound is a critical aspect of its synthetic applications, particularly in cross-coupling reactions. The observed selectivity is a result of the interplay between the inherent reactivity of the pyridine ring and the directing effects of the ethoxy and iodo substituents.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction typically initiates with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov In this compound, the C-I bond at the 4-position is the primary site of reaction. This high regioselectivity can be attributed to several factors:
Bond Strength: The C-I bond is weaker than a C-Br or C-Cl bond, making it more susceptible to oxidative addition.
Electrophilicity of the Carbon Center: The inherent electron deficiency of the γ-position (C4) of the pyridine ring is further enhanced by the electron-withdrawing nature of the iodine atom. This makes the C4 carbon a more electrophilic center, facilitating the oxidative addition step.
Steric Hindrance: The ethoxy group at the 2-position provides some steric shielding of the adjacent C3 position, making reactions at this site less favorable.
For instance, in Suzuki-Miyaura couplings of dihalopyridines, the reaction often occurs preferentially at the 4-position. researchgate.netnih.gov This is consistent with the general observation that for polyhalogenated heteroaromatics, the position of palladium-catalyzed cross-coupling can be directed by the nature of the halogen and the electronic properties of the ring. nih.gov The ethoxy group at the 2-position, being electron-donating, can further contribute to the preferential reactivity at the 4-position by increasing the electron density at the ortho and para positions relative to itself, thus making the C2 and C6 positions less electrophilic compared to C4.
In reactions involving nucleophilic aromatic substitution (SNAr), the situation is more complex. While the 4-position is electronically activated towards nucleophilic attack, the iodine atom is a good leaving group. However, the outcome will also depend on the nature of the nucleophile and the reaction conditions.
Elucidation of Reaction Intermediates and Pathway Analysis
The functionalization of this compound can proceed through various reaction intermediates depending on the reaction type. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is well-established and involves several key intermediates. nih.gov
The generally accepted mechanism for a Suzuki-Miyaura coupling reaction involving this compound would proceed as follows:
Oxidative Addition: A palladium(0) complex, typically generated in situ, undergoes oxidative addition to the C-I bond of this compound to form a square planar palladium(II) intermediate.
Transmetalation: The organopalladium(II) intermediate reacts with the organoboron reagent (in the presence of a base) in a transmetalation step, where the organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst.
In other types of reactions, different intermediates may be involved. For example, in certain nucleophilic aromatic substitution reactions, a Meisenheimer complex, a resonance-stabilized anionic intermediate, could be formed by the addition of the nucleophile to the pyridine ring.
Furthermore, under strongly basic conditions, the formation of a pyridyne intermediate could be envisioned, although this is less common for iodopyridines compared to their chloro- or bromo- counterparts. The generation of a 3,4-pyridyne from a related 3-chloro-2-ethoxypyridine (B70323) has been reported, suggesting that under appropriate conditions, aryne chemistry could be a possibility. chemistryviews.org The trapping of such a reactive intermediate would lead to the formation of 3,4-disubstituted pyridine derivatives.
The analysis of reaction pathways and the detection or trapping of intermediates are often accomplished through a combination of techniques, including kinetic studies, in situ spectroscopic methods (e.g., NMR), and computational modeling.
Vii. Concluding Remarks and Future Research Perspectives
Current Challenges in the Synthesis and Derivatization of 2-Ethoxy-4-iodopyridine
The synthesis and subsequent functionalization of this compound are not without their difficulties, primarily stemming from the inherent electronic properties of the pyridine (B92270) ring. The electron-deficient nature of the pyridine nucleus, compounded by the presence of both an electron-donating ethoxy group and an electron-withdrawing iodo group, creates a complex reactivity profile that complicates regioselective transformations.
Key challenges include:
Control of Derivatization: The presence of multiple reactive sites on the this compound ring (the C-I bond and the C-H bonds at positions 3, 5, and 6) makes selective derivatization a significant hurdle. Direct C-H functionalization, a desirable atom-economical approach, is particularly challenging. For instance, functionalizing the C3 or C5 positions without affecting the ethoxy or iodo groups requires highly specific catalytic systems that can overcome the intrinsic reactivity preferences of the substituted pyridine ring. nih.gov
Cross-Coupling Reactivity: While the carbon-iodine bond is a prime handle for cross-coupling reactions, the proximity of the ethoxy group and the nitrogen atom can influence the reactivity of the C4 position. Catalyst poisoning by the pyridine nitrogen and potential side reactions at other positions can lower the efficiency and selectivity of common palladium-catalyzed cross-coupling reactions.
Substrate Stability: Iodopyridines can be sensitive to light and certain reaction conditions, which may lead to decomposition and reduced yields. The development of milder reaction protocols is crucial for handling such substrates effectively.
These challenges underscore the need for innovative synthetic strategies to unlock the full potential of this compound as a synthetic intermediate.
Opportunities for Novel Synthetic Methodologies and Catalytic Systems
Overcoming the challenges associated with this compound necessitates the exploration of modern synthetic techniques and advanced catalytic systems. The field of organic synthesis is continually evolving, offering new tools that can be applied to this specific molecule.
| Methodology | Potential Application for this compound | Key Advantages |
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of the C-H bonds at positions 3, 5, or 6 to introduce new functional groups without pre-functionalization. | Atom and step economy, access to novel derivatives. nih.gov |
| Photoredox Catalysis | Mild and selective activation of C-H or C-I bonds for radical-based transformations, enabling novel derivatization pathways. acs.orgacs.orgnih.gov | Use of visible light, mild reaction conditions, unique reactivity. |
| Flow Chemistry | Improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, selectivity, and safer handling of reactive intermediates. thieme-connect.commdpi.com | Enhanced safety, scalability, and process control. |
| Novel Ligand Design for Cross-Coupling | Development of ligands that can overcome catalyst inhibition by the pyridine nitrogen and promote efficient and selective cross-coupling at the C4 position. | Broader substrate scope, higher yields, and improved catalyst stability. |
| Temporary De-aromatization Strategies | Reversing the electronic properties of the pyridine ring to enable selective functionalization at otherwise difficult-to-access positions like C3 and C5. innovations-report.com | Access to previously challenging substitution patterns. |
The application of these methodologies could lead to more efficient and versatile routes for both the synthesis of the this compound core and its subsequent elaboration into more complex molecular architectures. For example, transition metal-catalyzed C-H activation could provide a direct route to 3- or 5-functionalized derivatives, a transformation that is challenging with traditional methods. nih.gov Similarly, photoredox catalysis offers the potential for novel, radical-mediated derivatizations under exceptionally mild conditions. acs.orgresearchgate.net
Expanding the Scope of Applications in Emerging Chemical Fields
The unique substitution pattern of this compound makes it a valuable scaffold for the development of novel molecules in several cutting-edge areas of chemical research. The presence of the ethoxy group can modulate solubility and metabolic stability, while the iodo group serves as a versatile handle for further chemical modification.
Medicinal Chemistry: Pyridine derivatives are a cornerstone of modern drug discovery. doaj.orgresearchgate.net The 2-alkoxypyridine motif is present in a number of biologically active compounds. The this compound scaffold could be elaborated into novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or agents targeting other disease-relevant proteins. The iodo substituent is particularly useful for late-stage functionalization, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Agrochemicals: The pyridine ring is a common feature in many successful herbicides, insecticides, and fungicides. researchgate.net The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant need. Functionalized 2-ethoxypyridines derived from this compound could lead to the discovery of new crop protection agents. nih.govresearchgate.net
Materials Science: Substituted pyridines are being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyridine ring can be tuned by the introduction of various substituents. Derivatives of this compound could be explored as building blocks for novel organic semiconductors, emitters, or sensitizers with tailored photophysical properties. researchgate.net
The versatility of the C-I bond allows for the introduction of a wide range of functional groups through well-established cross-coupling chemistry, opening the door to a vast chemical space for exploration in these emerging fields.
Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating the development of new synthetic methods and applications for molecules like this compound. In silico techniques can provide valuable insights into reactivity, selectivity, and molecular properties, thereby guiding experimental design and reducing trial-and-error.
Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can be employed to elucidate the mechanisms of synthetic transformations involving this compound. princeton.edu By modeling reaction pathways and transition states, researchers can understand the factors that govern regioselectivity in C-H activation or cross-coupling reactions. acs.orgnih.gov This understanding can then be used to design more efficient catalysts and optimize reaction conditions.
Machine Learning for Predictive Modeling: The growing volume of chemical reaction data has enabled the development of machine learning (ML) models that can predict the outcomes of chemical reactions with increasing accuracy. nih.gov For a molecule like this compound, ML models could be trained to predict the regioselectivity of various functionalization reactions under different conditions. researchgate.netnih.govchemrxiv.orgsemanticscholar.org This predictive capability would allow chemists to prioritize experiments and focus on the most promising synthetic routes.
In Silico Screening for Novel Applications: Computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or desirable material properties. Molecular docking, for instance, can predict the binding affinity of a molecule to a protein target, while quantum chemical calculations can predict electronic properties relevant to materials science. This virtual screening can identify promising candidates for experimental validation, significantly streamlining the discovery process.
The integration of these advanced computational tools with traditional experimental work will be crucial for overcoming the existing challenges and fully realizing the potential of this compound in the future. This data-driven approach to chemical research promises to make the synthesis and application of complex molecules more efficient, predictable, and innovative.
Q & A
Basic: What are the common synthetic routes for preparing 2-Ethoxy-4-iodopyridine, and what factors influence the choice of methodology?
Answer:
The synthesis of this compound typically involves halogenation or nucleophilic substitution reactions. Key methodologies include:
- Direct iodination : Pyridine derivatives with electron-donating groups (e.g., ethoxy) facilitate electrophilic substitution at the para position. Iodine sources like N-iodosuccinimide (NIS) in acidic media are commonly used.
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with iodinated precursors, leveraging the ethoxy group’s directing effects .
- Retrosynthetic planning : AI-powered tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing substituent compatibility and reaction databases .
Critical factors : Solvent polarity (e.g., DMF vs. THF), catalyst selection (Pd(PPh₃)₄ vs. PdCl₂), and protecting group strategies to prevent side reactions.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- ¹H/¹³C NMR : The ethoxy group shows a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.0 ppm (CH₂). Aromatic protons resonate at δ 6.5–8.5 ppm, with deshielding due to iodine .
- Mass spectrometry (HRMS) : A molecular ion peak at m/z 265.05 (C₇H₈INO₂) confirms the molecular formula .
- IR spectroscopy : Strong C-O (1250 cm⁻¹) and C-I (550 cm⁻¹) stretches.
Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .
Advanced: How can researchers address discrepancies in regioselectivity observed during cross-coupling reactions involving this compound?
Answer:
Regioselectivity conflicts often arise from competing directing effects (e.g., ethoxy vs. iodine). Mitigation strategies:
- Catalyst tuning : Use Pd catalysts with bulky ligands (e.g., XPhos) to favor steric control over electronic effects .
- Substituent modification : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired reaction sites .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the dominant pathway .
Data analysis : Employ HPLC or GC-MS to quantify product ratios and validate mechanistic hypotheses .
Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The iodine atom’s polarizability and ethoxy’s electron-donating nature significantly influence reactivity .
- Molecular docking : Predict binding affinities for pharmacological studies, leveraging the compound’s aromatic and halogen bonding potential .
- Retrosynthesis software : Tools like Reaxys Biocatalysis prioritize routes with minimal steric hindrance and optimal leaving-group activation .
Basic: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the iodine substituent .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the ethoxy group.
- Solvent compatibility : Dissolve in anhydrous DMSO or THF for stock solutions; avoid protic solvents to prevent hydrolysis .
Advanced: How can researchers design experiments to evaluate the potential pharmacological activity of this compound derivatives?
Answer:
- In vitro assays : Screen for kinase inhibition or antimicrobial activity using cell viability assays (e.g., MTT) and bacterial growth curves .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing iodine with bromine) to correlate structural changes with bioactivity .
- Toxicity profiling : Use zebrafish embryos or human cell lines (e.g., HEK293) to assess acute toxicity, referencing protocols for similar pyridine derivatives .
Data interpretation : Apply multivariate analysis to distinguish assay artifacts from true biological effects .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .
- Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential iodine toxicity .
Advanced: How can researchers resolve contradictions between experimental and computational data on the electronic effects of the ethoxy group in this compound?
Answer:
- Benchmarking : Compare multiple computational methods (e.g., DFT vs. MP2) to identify systematic errors in electron density calculations .
- Experimental validation : Use X-ray crystallography to confirm bond lengths and angles, which reflect electronic effects .
- Collaborative analysis : Cross-reference results with studies on analogous compounds (e.g., 2-Fluoro-4-iodopyridines) to isolate substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
